Aldicarb-oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

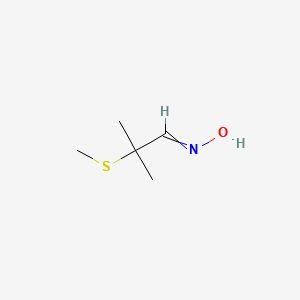

Aldicarb-oxime is an organic compound with the molecular formula C5H11NOS It is characterized by the presence of a methylthio group attached to a methylpropionaldoxime structure

準備方法

Synthetic Routes and Reaction Conditions

Aldicarb-oxime can be synthesized through several methods. One common approach involves the reaction of 2-methylthio-2-methylpropanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the oxime occurring at room temperature.

Industrial Production Methods

In an industrial setting, the production of 2-methylthio-2-methylpropionaldoxime may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products.

化学反応の分析

Types of Reactions

Aldicarb-oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Agricultural Applications

Aldicarb-oxime is predominantly used in agriculture for pest control. Its efficacy against a wide range of pests makes it a valuable tool for farmers.

Key Uses:

- Insecticide: Effective against nematodes and various crop pests.

- Soil Application: Often applied as granules to the soil, where it acts systemically within plants.

- Crop Protection: Commonly used on crops such as potatoes and cotton, providing protection against root-feeding insects.

Case Study: Efficacy in Cotton Cultivation

In a study conducted on cotton fields, this compound demonstrated significant reductions in pest populations, leading to increased yield and quality of the cotton produced. The application method involved tractor-mounted granule applicators, which allowed for precise delivery to the root zone of the plants .

Environmental Safety Assessments

The use of this compound raises concerns regarding its environmental impact, particularly in relation to groundwater contamination.

Findings:

- Groundwater Monitoring: Studies have shown that aldicarb and its metabolites can leach into groundwater, especially in sandy soils with shallow water tables .

- Risk Assessment Models: Predictive models have been developed to assess the risk of groundwater contamination based on various soil types and agricultural practices. These models indicate that certain conditions can mitigate risks associated with aldicarb use .

Toxicological Research

This compound has been extensively studied for its toxicological effects, particularly concerning cholinesterase inhibition.

Toxicity Studies:

- Cholinesterase Inhibition: Research indicates that this compound and its metabolites exert significant cholinesterase inhibition in mammals, which is critical for understanding its safety profile .

- Long-term Exposure Effects: Studies involving long-term exposure in animal models have shown no substantial carcinogenic effects; however, acute toxicity remains a concern .

Data Table: Cholinesterase Inhibition Levels

| Species | Route | Duration | Plasma ChE Inhibition (mg/kg bw/d) | Reference |

|---|---|---|---|---|

| Rat | Oral | Single dose | 0.05 | Robinson et al., 1994 |

| Dog | Oral | 2 weeks | 0.022 | Hamada, 1985 |

| Human | Oral | Single dose | 0.01 | Wyld et al., 1992 |

Regulatory Perspectives

The regulatory landscape surrounding this compound involves stringent assessments to ensure safe usage in agricultural settings.

Key Regulations:

- The Environmental Protection Agency (EPA) has instituted guidelines for the safe application of aldicarb-based products, emphasizing risk management strategies to prevent chemical accidents and ensure community safety .

- Continuous monitoring and risk assessments are mandated to evaluate the environmental impact of aldicarb applications.

作用機序

The mechanism of action of 2-methylthio-2-methylpropionaldoxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the methylthio group can undergo redox reactions, influencing the compound’s overall reactivity and interactions with biological molecules.

類似化合物との比較

Similar Compounds

2-Methylthio-1,4-dihydropyrimidines: These compounds share the methylthio group and exhibit similar reactivity in certain chemical reactions.

2-Methylthio-imidazolins: These compounds also contain a methylthio group and are studied for their unique tautomeric forms in different states.

Uniqueness

Aldicarb-oxime is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various redox reactions makes it a valuable compound in both research and industrial applications.

特性

分子式 |

C5H11NOS |

|---|---|

分子量 |

133.21 g/mol |

IUPAC名 |

N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine |

InChI |

InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3 |

InChIキー |

ZFGMCJAXIZTVJA-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C=NO)SC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。